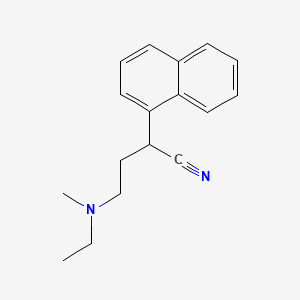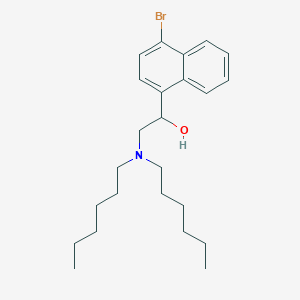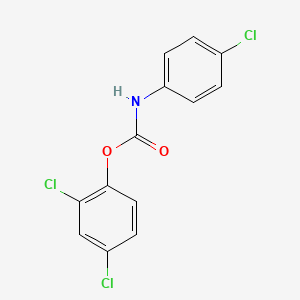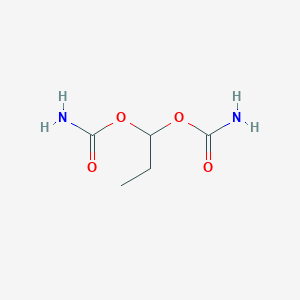
n-(Iodoacetyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Iodoacetyl)phenylalanine is a derivative of the amino acid phenylalanine, where an iodoacetyl group is attached to the nitrogen atom of the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Iodoacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with iodoacetic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amino group of phenylalanine, followed by the addition of iodoacetic acid to form the iodoacetyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Iodoacetyl)phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can be replaced by other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The phenylalanine moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine) under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and bases (e.g., DIPEA) are used in peptide synthesis.
Major Products Formed
Substitution Reactions: Products include thiol-substituted or amine-substituted derivatives.
Oxidation and Reduction Reactions: Products include ketones or alcohols derived from the phenylalanine moiety.
Coupling Reactions: Products include larger peptides or proteins with the this compound incorporated into their structure
Aplicaciones Científicas De Investigación
N-(Iodoacetyl)phenylalanine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Iodoacetyl)phenylalanine involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This property makes it useful in photoaffinity labeling, where it can be used to identify and study protein interactions and enzyme active sites. The iodoacetyl group acts as an electrophile, reacting with nucleophiles to form stable covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylphenylalanine: Similar in structure but lacks the iodoacetyl group, making it less reactive in certain applications.
4-Iodo-L-phenylalanine: Contains an iodine atom on the phenyl ring rather than the acetyl group, leading to different reactivity and applications.
Phenylalanine: The parent amino acid, which lacks any modifications and has different chemical properties and applications.
Uniqueness
N-(Iodoacetyl)phenylalanine is unique due to the presence of the iodoacetyl group, which imparts specific reactivity that is useful in covalent labeling and peptide synthesis. This makes it a valuable tool in biochemical research and drug development .
Propiedades
Número CAS |
5419-43-2 |
|---|---|
Fórmula molecular |
C11H12INO3 |
Peso molecular |
333.12 g/mol |
Nombre IUPAC |
2-[(2-iodoacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12INO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |
Clave InChI |
XTMUZQRZFDMMCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)





![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)


![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)

